Enhanced Lipophilicity (XLogP3) of the 3-Ethoxymethyl-4-methyl Scaffold Drives Distinct Pharmacokinetic and Solubility Profiles
The target compound's computed partition coefficient (XLogP3 = 1.4) is significantly higher than that of simpler chloroacetyl-pyrrolidine analogs [1]. For example, the parent compound 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one has a lower computed logP (~0.8). This increase in lipophilicity, driven by the ethoxymethyl and methyl substituents, is quantifiable and directly influences predicted membrane permeability and organic phase partitioning, making it more suitable for applications where a higher logP is desired [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (Unsubstituted parent), XLogP3 ~0.8 |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
A higher logP value impacts compound solubility and permeability, which are critical parameters in lead optimization assays and in designing compounds for crossing biological membranes.
- [1] PubChem. Compound Summary for CID 121202631. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 121202631. National Center for Biotechnology Information. View Source
